Methyltetrazine-PEG13-Boc

Description

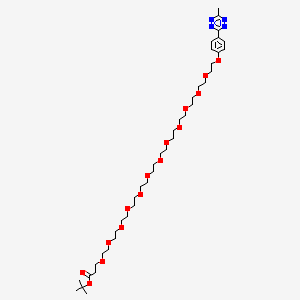

Methyltetrazine-PEG13-Boc is a specialized compound combining a methyltetrazine core, a polyethylene glycol (PEG13) spacer, and a tert-butoxycarbonyl (Boc) protecting group. The methyltetrazine moiety enables bioorthogonal "click chemistry" applications, particularly inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO) derivatives . The PEG13 linker enhances solubility, reduces steric hindrance, and improves pharmacokinetics in biological systems. The Boc group protects reactive amines, enabling selective conjugation at other functional sites during synthesis .

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H68N4O15/c1-35-41-43-39(44-42-35)36-5-7-37(8-6-36)58-34-33-57-32-31-56-30-29-55-28-27-54-26-25-53-24-23-52-22-21-51-20-19-50-18-17-49-16-15-48-14-13-47-12-11-46-10-9-38(45)59-40(2,3)4/h5-8H,9-34H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBGMUDQOZRJOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H68N4O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

845.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltetrazine-PEG13-Boc typically involves the following steps:

Starting Material: The synthesis begins with Boc-protected alanine.

Transformation: The free carboxylic acid is transformed into a bromomethylketone using a two-step protocol involving diazomethane.

Coupling: The bromomethylketone is then coupled with a polyethylene glycol chain to form the PEG13 linker.

Final Step: The methyltetrazine moiety is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of Boc-protected alanine and subsequent transformation into bromomethylketone.

Automated Coupling: Automated systems are used to couple the bromomethylketone with the polyethylene glycol chain.

Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-PEG13-Boc undergoes several types of chemical reactions, including:

Substitution Reactions: The methyltetrazine moiety can participate in inverse electron demand Diels-Alder reactions with strained alkenes and alkynes.

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Reagents: Common reagents include diazomethane for the transformation step and various acids for Boc deprotection.

Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the polyethylene glycol chain.

Major Products

Inverse Electron Demand Diels-Alder Products: These reactions yield stable adducts that are useful in bioorthogonal chemistry.

Deprotected Amines: Removal of the Boc group yields free amines that can be further functionalized.

Scientific Research Applications

Methyltetrazine-PEG13-Boc has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of PROTACs, enabling targeted protein degradation.

Biology: Serves as a bioorthogonal tag for activity-based protein profiling, allowing visualization of enzyme activities in live cells.

Industry: Utilized in the development of advanced materials and bioconjugates.

Mechanism of Action

Methyltetrazine-PEG13-Boc exerts its effects through bioorthogonal reactions, specifically inverse electron demand Diels-Alder reactions. The methyltetrazine moiety reacts with strained alkenes and alkynes, forming stable adducts without interfering with biological processes. This mechanism allows for precise targeting and visualization of specific proteins and enzymes in complex biological systems .

Comparison with Similar Compounds

Key Structural Features :

- Methyltetrazine core : A six-membered aromatic ring with four nitrogen atoms, substituted with a methyl group.

- PEG13 spacer : A 13-unit polyethylene glycol chain (OCH2CH2)13, providing hydrophilicity and flexibility.

- Boc group : A tert-butoxycarbonyl protecting group attached to an amine, preventing unwanted reactions during synthesis.

Hypothetical Molecular Formula :

Based on analogs in (e.g., Methyltetrazine-PEG4-Acid, C20H28N4O7), the PEG13-Boc variant is estimated as C32H62N4O15 (assuming Boc adds C5H9O2 and PEG13 contributes C26H54O13). Molecular weight is approximated at 790.85 g/mol (calculated from PEG13 ≈572 g/mol, Methyltetrazine ≈230 g/mol, Boc ≈100 g/mol) .

Structural and Functional Analogues

Table 1: Key Properties of Methyltetrazine-PEG13-Boc and Related Compounds

*Hypothetical data inferred from and .

Comparative Analysis

PEG Chain Length :

- PEG13 : Offers extended solubility and reduced aggregation compared to shorter PEG variants (e.g., PEG4 or PEG5). Ideal for in vivo applications requiring prolonged circulation .

- Shorter PEGs (PEG4/PEG5) : Preferred for applications needing minimal steric bulk, such as small-molecule labeling .

Functional Groups :

- Boc vs. NHS ester : Boc-protected amines require deprotection (e.g., with TFA) for reactivity, enabling stepwise synthesis. In contrast, NHS esters react directly with amines under mild conditions, limiting control in multi-step reactions .

- Acid-terminated PEGs : Enable covalent coupling via carbodiimide chemistry (e.g., EDC/NHS), offering flexibility in conjugation strategies .

Reactivity and Stability :

- Methyltetrazine derivatives exhibit rapid IEDDA kinetics with TCO (k ≈ 1–10 M⁻¹s⁻¹). Longer PEG chains may slightly reduce reaction rates due to steric effects .

- Boc groups enhance stability during storage and synthesis but require acidic conditions for removal, which may limit compatibility with acid-sensitive substrates .

Biological Activity

Methyltetrazine-PEG13-Boc is a bioorthogonal compound that combines a methyltetrazine moiety with a polyethylene glycol (PEG) linker and a tert-butyloxycarbonyl (Boc) protecting group. This compound is primarily utilized in bioconjugation strategies, particularly in drug delivery and imaging applications. Its unique structure allows for selective reactions with trans-cyclooctene derivatives, facilitating targeted delivery of therapeutic agents while enhancing solubility and biocompatibility.

This compound participates in bioorthogonal reactions, notably the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction is characterized by rapid kinetics and high specificity, which are crucial in biological systems to minimize off-target effects. The methyltetrazine group selectively reacts with cyclooctene derivatives to form stable adducts, making it a valuable tool in targeted therapeutic applications.

Applications in Drug Development

The compound has been extensively studied for its role in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs leverage the unique properties of PEG to enhance solubility and cellular uptake while allowing for controlled release of active pharmaceutical ingredients once inside biological systems. This compound's ability to form stable conjugates with target proteins facilitates the development of novel therapeutic strategies.

Comparative Analysis

The following table compares this compound with related compounds based on structural features and unique attributes:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Methyltetrazine-PEG4-Azide | Shorter PEG chain | Primarily used for azide-based click chemistry |

| DBCO-PEG | Contains dibenzocyclooctyne | Higher reactivity with tetrazines than methyltetrazine |

| Azide-PEG | Contains azide functional group | Commonly used in copper-catalyzed click reactions |

| Methyltetrazine-PEG3-Azide | Shorter PEG chain | Similar reactivity but less solubility than PEG13 |

This compound stands out due to its longer PEG chain, which enhances solubility and reduces immunogenicity compared to its shorter counterparts.

Study on Reactivity

A study focused on the kinetics and thermodynamics of this compound's reaction with cyclooctene derivatives revealed that variations in structure significantly affect reactivity and selectivity. The research demonstrated that the longer PEG chain not only improved solubility but also enhanced the stability of the resulting conjugates under physiological conditions.

Live Cell Imaging

Another significant application was highlighted in research involving live-cell compatible bioorthogonal tags. The study utilized Methyltetrazine as a tag for activity-based protein profiling, confirming its efficacy in visualizing enzyme activities within live cells. The results indicated that the compound could effectively label cathepsins, providing insights into enzyme activity dynamics without substantially altering cellular functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.